2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Overview
Description
2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a compound that belongs to the class of tetrahydroisoquinolines. This compound is often used in organic synthesis, particularly in the protection of amine groups due to the presence of the tert-butoxycarbonyl (Boc) group. The Boc group is an acid-labile protecting group that can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Mechanism of Action
Target of Action
The primary target of 2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is the amino group in organic synthesis . The compound is used as a protecting group for amines, which plays a significant role in peptide synthesis .
Mode of Action
The compound, also known as the BOC group, can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This process is known as amine protection . The BOC group can also be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Biochemical Pathways
The compound operates in the biochemical pathway of peptide synthesis . It is used as a protecting group for amines, allowing for chemoselectivity in subsequent chemical reactions . The use of the BOC group in peptide synthesis can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .
Result of Action
The primary result of the action of this compound is the protection of amines during peptide synthesis . This allows for the selective formation of bonds of interest, minimizing competing reactions with reactive functional groups . Some N-tert-butoxycarbonyl- (2 R)-arylthiazolidine- (4 R)-carboxylic acid derivatives have shown better antibacterial activities against certain bacterial strains .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and pH . For example, a method for high-temperature BOC deprotection of amino acids and peptides in a phosphonium ionic liquid has been described . The ionic liquid demonstrated catalytic effect and had low viscosity and high thermal stability .
Preparation Methods
The synthesis of 2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves the protection of the amine group with the Boc group. One common method involves the reaction of 1,2,3,4-tetrahydroisoquinoline with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions can vary, but typically involve stirring the mixture at ambient temperature or heating it to around 40°C .
Chemical Reactions Analysis
2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Substitution: The Boc group can be selectively removed under acidic conditions, such as with trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol. This deprotection yields the free amine, which can then undergo further functionalization.
Scientific Research Applications
This compound has several applications in scientific research:
Comparison with Similar Compounds
Similar compounds include other Boc-protected amines and carbamates. For example:
N-tert-butoxycarbonyl-thiazolidine carboxylic acid: This compound also uses the Boc group for protection and undergoes similar deprotection reactions.
tert-butoxycarbonyl-protected amino acids: These compounds are widely used in peptide synthesis and share similar protection and deprotection mechanisms.
The uniqueness of 2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid lies in its specific structure, which combines the tetrahydroisoquinoline core with the Boc-protected amine, making it particularly useful in the synthesis of complex organic molecules.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-9-11-7-5-4-6-10(11)8-12(16)13(17)18/h4-7,12H,8-9H2,1-3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPVZPNLMJDJFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370856 | |
Record name | 2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151838-62-9 | |
Record name | 2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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